molecular formula C17H19NOS B5707747 N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide

N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide

Cat. No. B5707747
M. Wt: 285.4 g/mol
InChI Key: BJYSHKHOAOQGJN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide, also known as DETA, is a chemical compound that has been widely used in scientific research. It is a member of the acrylamide family, which is known for its diverse applications in various fields, including medicine, agriculture, and industry. DETA has been studied extensively due to its unique properties and potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules, including proteins and nucleic acids. N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been shown to have a high binding affinity for metal ions, which may play a role in its mechanism of action. Additionally, N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been shown to exhibit a photosensitizing effect, which may be responsible for its potential use in photodynamic therapy.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce cell death in cancer cells. Additionally, N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been shown to have a protective effect on neuronal cells and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its high binding affinity for metal ions, its fluorescent properties, and its potential use in drug design. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide, including its potential use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide and its potential applications in various scientific fields. Finally, research is needed to determine the safety and toxicity of N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide and its potential impact on human health and the environment.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide is a unique chemical compound with potential applications in various scientific fields. Its high binding affinity for metal ions, fluorescent properties, and potential use in drug design make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2,6-diethylphenylamine with 2-thiophenecarboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent under controlled conditions. The resulting product is purified through various techniques, including column chromatography, recrystallization, and distillation.

Scientific Research Applications

N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been used in various scientific research applications, including as a fluorescent probe, a ligand for metal ions, and a photosensitizer for photodynamic therapy. It has also been studied for its potential use in drug design and as a potential anticancer agent. N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been shown to exhibit excellent binding affinity for metal ions, making it a useful tool for studying metal-ion interactions in biological systems. Additionally, N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been used as a fluorescent probe for detecting proteins and nucleic acids in biological samples.

properties

IUPAC Name

(E)-N-(2,6-diethylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-3-13-7-5-8-14(4-2)17(13)18-16(19)11-10-15-9-6-12-20-15/h5-12H,3-4H2,1-2H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYSHKHOAOQGJN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,6-diethylphenyl)-3-(2-thienyl)-2-propenamide

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